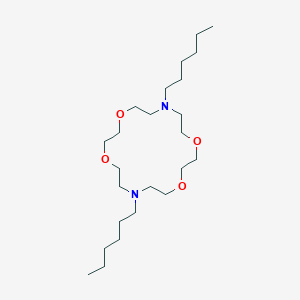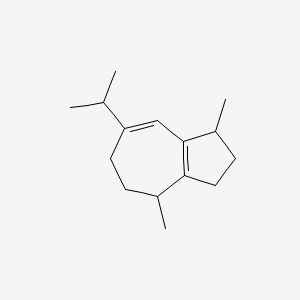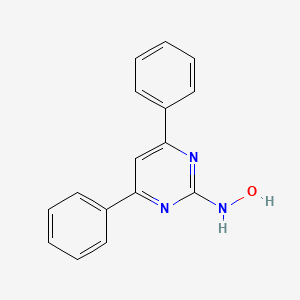![molecular formula C13H19NO B14323674 3-[(4-Methylcyclohexyl)amino]phenol CAS No. 104903-56-2](/img/structure/B14323674.png)
3-[(4-Methylcyclohexyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylcyclohexyl)amino]phenol is an organic compound with the molecular formula C13H19NO It is a derivative of phenol, where the hydroxyl group is substituted with a 4-methylcyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylcyclohexyl)amino]phenol typically involves the reaction of 4-methylcyclohexylamine with a phenolic compound under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where the amine group replaces a leaving group on the aromatic ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylcyclohexyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
3-[(4-Methylcyclohexyl)amino]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methylcyclohexyl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: A related compound with an amino group directly attached to the phenol ring.
3-Aminophenol: Another similar compound with the amino group in the meta position relative to the hydroxyl group.
4-Methylphenol: A compound with a methyl group attached to the phenol ring.
Uniqueness
3-[(4-Methylcyclohexyl)amino]phenol is unique due to the presence of the 4-methylcyclohexylamino group, which imparts distinct chemical and physical properties
Properties
CAS No. |
104903-56-2 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(4-methylcyclohexyl)amino]phenol |
InChI |
InChI=1S/C13H19NO/c1-10-5-7-11(8-6-10)14-12-3-2-4-13(15)9-12/h2-4,9-11,14-15H,5-8H2,1H3 |
InChI Key |
KACZMLXLUSBBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)

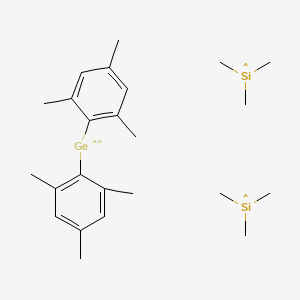
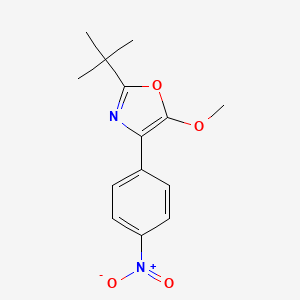
![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)
![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
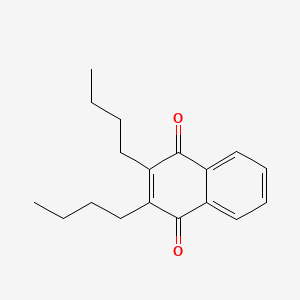
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)

![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)
